N-ethylmethanesulfonamide
Overview
Description
N-ethylmethanesulfonamide is an organosulfur compound with the molecular formula C3H9NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides have a wide range of applications in medicinal and synthetic chemistry due to their unique chemical properties .
Mechanism of Action
Target of Action
N-Ethylmethanesulfonamide is a sulfonamide derivative. Sulfonamides are known to have antibacterial activity and are major chemotherapeutic agents . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . Folic acid is a crucial component in the synthesis of nucleic acids and amino acids in bacteria. By inhibiting the production of folic acid, this compound disrupts these critical biochemical pathways, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed in body tissues . They are primarily excreted unchanged in the urine
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth and reproduction, this compound effectively inhibits the growth of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylmethanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of methanesulfonyl chloride with ethylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows:
CH3SO2Cl+C2H5NH2→CH3SO2NHC2H5+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfonyl chlorides and amines under controlled conditions. The reaction is typically carried out in a solvent such as acetonitrile, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and sulfur trioxide (SO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Sulfonyl chlorides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives are explored for their potential as antibacterial and antifungal agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Methanesulfonamide: Similar in structure but lacks the ethyl group.
N-methylmethanesulfonamide: Contains a methyl group instead of an ethyl group.
N-ethylbenzenesulfonamide: Contains a benzene ring instead of a methane group.
Uniqueness: N-ethylmethanesulfonamide is unique due to its specific combination of an ethyl group and a methanesulfonamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
N-ethylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-3-4-7(2,5)6/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVFQOBASICMME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408665 | |
Record name | N-ethylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2374-62-1 | |
Record name | N-Ethylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2374-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ethylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.